molecular formula C8H8N2O5 B1266600 4-Amino-2-methoxy-5-nitrobenzoic acid CAS No. 59338-90-8

4-Amino-2-methoxy-5-nitrobenzoic acid

Cat. No.: B1266600
CAS No.: 59338-90-8
M. Wt: 212.16 g/mol
InChI Key: AOANPIGDKLHHIC-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

4-Amino-2-methoxy-5-nitrobenzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in proteomics research to study protein interactions and modifications . The compound’s interactions with enzymes and proteins can influence their activity, stability, and function, making it a valuable tool in biochemical studies.

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic processes . These effects make it a useful compound for investigating cellular mechanisms and responses.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, leading to their inhibition or activation . These binding interactions can result in changes in gene expression and cellular function. The compound’s ability to modulate enzyme activity and gene expression makes it a valuable tool for studying molecular mechanisms in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound can lead to changes in cellular function, making it important to consider temporal effects in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can have beneficial effects on cellular function and biochemical reactions. At higher doses, it can exhibit toxic or adverse effects . Studies have shown that there are threshold effects, where the compound’s impact on cellular function changes significantly with increasing dosage. It is crucial to determine the optimal dosage to avoid toxicity while achieving the desired effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s role in metabolic pathways can affect cellular metabolism and energy production. Understanding these interactions is essential for studying the compound’s impact on cellular function and metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can interact with transporters and binding proteins, affecting its localization and accumulation . These interactions can influence the compound’s effectiveness and its impact on cellular function. Studying the transport and distribution of the compound can provide insights into its mechanisms of action.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its impact on cellular processes. Understanding the subcellular localization of the compound is crucial for studying its mechanisms of action and effects on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-Amino-2-methoxy-5-nitrobenzoic acid typically involves the amination reaction of 2-methoxy-5-nitrobenzoic acid . The synthesis process includes multiple steps such as methylation, bromination, ethylation, and oxidation. For instance, the synthesis from 4-amino-2-hydroxybenzoic acid involves creating 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid as an intermediate.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves standard organic synthesis techniques, ensuring the compound is produced in a controlled environment to maintain purity and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-methoxy-5-nitrobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can undergo substitution reactions, particularly in the presence of suitable reagents.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of the original compound, such as 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid.

Scientific Research Applications

4-Amino-2-methoxy-5-nitrobenzoic acid has several scientific research applications:

Comparison with Similar Compounds

  • 5-Amino-2-nitrobenzoic acid
  • 4-Amino-2-hydroxy-5-nitrobenzoic acid
  • 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid

Comparison: 4-Amino-2-methoxy-5-nitrobenzoic acid is unique due to its specific functional groups, which provide distinct reactivity and applications. Compared to similar compounds, it offers a balance of solubility and reactivity, making it suitable for various industrial and research applications .

Properties

IUPAC Name

4-amino-2-methoxy-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O5/c1-15-7-3-5(9)6(10(13)14)2-4(7)8(11)12/h2-3H,9H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOANPIGDKLHHIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30974760
Record name 4-Amino-2-methoxy-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30974760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59338-90-8
Record name 4-Amino-2-methoxy-5-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59338-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-5-nitro-o-anisic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059338908
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-2-methoxy-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30974760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-5-nitro-o-anisic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.079
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Prepared analogously to example 547b from methyl 4-acetylamino-2-methoxy-5-nitro-benzoate with NaOH in ethanol.
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Synthesis routes and methods II

Procedure details

A mixture of ethyl 4-acetamido-2-methoxy-5-nitrobenzoate (4.0 g; 14.9 mmol) and NaOH (40 mL, 1 M aq; 40 mmol) in EtOH (80 mL) was refluxed for 2 h. The mixture was cooled to rt and water (20 mL) was added. The mixture was acidified by HCl (6 M aq) and the sub-title compound was filtered off. Yield: 3.0 g (95%).
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20 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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